molecular formula C9H10ClNO B12964185 (R)-6-Chlorochroman-3-amine

(R)-6-Chlorochroman-3-amine

Cat. No.: B12964185
M. Wt: 183.63 g/mol
InChI Key: CWEGKILGPOHDEU-MRVPVSSYSA-N
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Description

Significance of Chroman and Chiral Amine Scaffolds in Chemical Research

The chroman scaffold, a heterocyclic motif consisting of a dihydropyran ring fused to a benzene (B151609) ring, is a privileged structure in drug discovery. nih.govnih.gov Its derivatives, including chroman-4-ones, are recognized as important building blocks in organic synthesis and drug design due to their wide range of biological activities. nih.govresearchgate.net The structural diversity of the chroman framework allows for various modifications, leading to compounds with potential applications as anticancer, antioxidant, and antidiabetic agents. nih.gov The substitution at different positions on the chroman skeleton, such as C-2, C-3, C-6, and C-7, has been shown to yield effective compounds for various therapeutic targets. nih.gov

Similarly, chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and other biologically active compounds. acs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. acs.org The stereochemistry of these amines is often crucial for their biological function, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. openaccessgovernment.orgresearchgate.net The synthesis of enantiomerically pure chiral amines is, therefore, a significant area of research in synthetic and medicinal chemistry. acs.orgrsc.org

The combination of these two important scaffolds in the form of chiral chroman-3-amines presents a compelling area for chemical investigation. The defined stereochemistry at the 3-position of the chroman ring, coupled with the inherent biological potential of the chroman nucleus, makes these compounds attractive targets for the development of novel chemical entities.

Overview of (R)-6-Chlorochroman-3-amine within the Chiral Chroman-3-amine (B1202177) Class

This compound is a specific chiral amine derivative of the chroman scaffold. Its structure features a chlorine atom at the 6-position of the chroman ring and an amine group at the 3-position with a defined (R)-configuration. This compound belongs to the class of chiral chroman-3-amines and is often utilized in research as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The hydrochloride salt of this compound is also commonly used. bldpharm.comchemicalbook.comchemscene.com

The presence of the chlorine atom can influence the compound's physicochemical properties, such as lipophilicity, which may in turn affect its biological interactions. The chiral amine group at the C-3 position is a key feature, allowing for stereospecific interactions with biological targets. The synthesis of such chiral chroman derivatives often involves asymmetric synthesis techniques to ensure the desired enantiomeric purity. mdpi.com

This compound has been used as an intermediate in the synthesis of novel heteroaromatic amide derivatives that act as selective inhibitors of voltage-gated sodium channel Nav1.7, which is a target for pain therapeutics. google.com This highlights the role of this specific chiral chroman-3-amine as a valuable component in the construction of biologically active molecules.

Below is a table summarizing the key properties of this compound and its hydrochloride salt.

PropertyThis compoundThis compound hydrochloride
CAS Number Not explicitly found2177267-17-1 bldpharm.comchemicalbook.com
Molecular Formula C9H10ClNOC9H11Cl2NO bldpharm.comchemscene.com
Molecular Weight 183.63 g/mol bldpharm.com220.10 g/mol chemscene.com
General Application Building block in synthesisIntermediate in medicinal chemistry google.com

A related compound, (R)-6-Chlorochroman-4-amine, with the amine group at the 4-position, is also a recognized chiral building block in chemical synthesis. bldpharm.com The synthesis of various substituted chroman amines, including those with different halogenation patterns, has been explored to create a diverse range of compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(3R)-6-chloro-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C9H10ClNO/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2/t8-/m1/s1

InChI Key

CWEGKILGPOHDEU-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2)Cl)N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)N

Origin of Product

United States

Chemical Transformations and Functionalization of the R 6 Chlorochroman 3 Amine Scaffold

Reactions at the Amine Moiety

The primary amine group in (R)-6-chlorochroman-3-amine is a nucleophilic center, making it amenable to a range of substitution and addition reactions. These transformations are fundamental for modifying the compound's properties and for building more complex molecular architectures.

Acylation Reactions to Form Amides

The reaction of primary amines with acylating agents such as acid chlorides or acid anhydrides is a direct and efficient method for forming stable amide bonds. libretexts.orglibretexts.org In this reaction, the lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. libretexts.org This process typically involves a nucleophilic addition-elimination mechanism. libretexts.orgmnstate.edu The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct formed when using acid chlorides. libretexts.orgmnstate.edu The resulting amide is significantly less nucleophilic and basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, which prevents further acylation. libretexts.org

The synthesis of amides from carboxylic acids can also be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other phosphonium (B103445) salt-based reagents that activate the carboxylic acid for nucleophilic attack by the amine. youtube.comresearchgate.netnih.gov

Table 1: Examples of Acylation Reactions
Acylating AgentProductTypical Conditions
Acetyl ChlorideN-((R)-6-chlorochroman-3-yl)acetamideInert solvent, base (e.g., pyridine)
Benzoyl ChlorideN-((R)-6-chlorochroman-3-yl)benzamideInert solvent, base (e.g., triethylamine)
Acetic AnhydrideN-((R)-6-chlorochroman-3-yl)acetamideCan be run neat or in a solvent, often with gentle heating

Alkylation Reactions and Quaternary Ammonium (B1175870) Salt Formation

The amine group of this compound can be alkylated by reaction with alkyl halides through nucleophilic aliphatic substitution. wikipedia.org The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This initial reaction forms a secondary amine.

However, the reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can compete with the starting primary amine for the alkyl halide. libretexts.org This can lead to the formation of a tertiary amine and, ultimately, a quaternary ammonium salt through successive alkylations. libretexts.orglibretexts.org This process is sometimes referred to as exhaustive alkylation. libretexts.orglibretexts.org To achieve mono-alkylation, a large excess of the initial amine can be used. mnstate.edu Conversely, using an excess of the alkyl halide promotes the formation of the quaternary ammonium salt. mnstate.edu The final product, a quaternary ammonium salt, is formed when the tertiary amine attacks a final molecule of the alkyl halide, resulting in a nitrogen atom with four alkyl substituents and a positive formal charge, which is balanced by the halide anion. wikipedia.orglibretexts.org

Table 2: Products of Stepwise Alkylation with Methyl Iodide
Reaction StepReactantProduct
1This compound(R)-6-chloro-N-methylchroman-3-amine (Secondary Amine)
2(R)-6-chloro-N-methylchroman-3-amine(R)-6-chloro-N,N-dimethylchroman-3-amine (Tertiary Amine)
3(R)-6-chloro-N,N-dimethylchroman-3-amine(R)-6-chloro-N,N,N-trimethylchroman-3-aminium iodide (Quaternary Ammonium Salt)

Formation of Imines via Reaction with Carbonyl Compounds

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, which are compounds containing a carbon-nitrogen double bond (C=N). chemistrysteps.comlibretexts.org The reaction of this compound with a carbonyl compound is a reversible nucleophilic addition-elimination reaction. libretexts.orgmasterorganicchemistry.com The mechanism begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon. libretexts.orgyoutube.com This is followed by proton transfers to form a neutral intermediate called a carbinolamine. libretexts.org The reaction is typically catalyzed by a mild acid, which protonates the carbinolamine's hydroxyl group, converting it into a good leaving group (water). chemistrysteps.comlibretexts.org Subsequent elimination of water and deprotonation of the nitrogen yields the final imine product. libretexts.orglibretexts.org To drive the equilibrium towards the imine product, water is often removed from the reaction mixture as it is formed. mnstate.edumasterorganicchemistry.com

Table 3: Imine Formation with Carbonyl Compounds
Carbonyl CompoundProduct NameGeneral Conditions
Acetone(R)-N-(propan-2-ylidene)-6-chlorochroman-3-amineMild acid catalyst, removal of water
Benzaldehyde(R)-N-(phenylmethylene)-6-chlorochroman-3-amineMild acid catalyst, removal of water
Cyclohexanone(R)-N-(cyclohexylidene)-6-chlorochroman-3-amineMild acid catalyst, removal of water

Nitrosation and Diazonium Salt Formation

The reaction of primary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, is known as diazotization. masterorganicchemistry.comnih.gov This reaction converts the primary amino group into a diazonium salt. organic-chemistry.org For primary aromatic amines, the resulting arenediazonium salts are relatively stable at low temperatures (0–5 °C) and are valuable intermediates in organic synthesis. masterorganicchemistry.comlibretexts.org

However, the amine in this compound is aliphatic, not directly attached to the aromatic ring. Aliphatic diazonium salts are notoriously unstable. masterorganicchemistry.comorganic-chemistry.org They readily decompose, even at low temperatures, with the expulsion of nitrogen gas (N₂), which is an excellent leaving group. masterorganicchemistry.com This decomposition generates a highly reactive carbocation at the carbon atom that was attached to the amine group. This carbocation can then undergo a variety of subsequent reactions, including substitution, elimination, and rearrangement, leading to a mixture of products such as alcohols and alkenes. organic-chemistry.org Therefore, the diazotization of this compound is not a synthetically useful method for isolating a stable diazonium salt but rather leads to a mixture of decomposition products.

Transformations of the Chroman Ring System

The chroman ring, while generally stable, possesses sites that are susceptible to chemical modification, particularly through oxidation.

Oxidation Reactions of Chroman Derivatives

The chroman ring system contains a benzylic ether linkage and an aromatic ring, which can be targets for oxidation reactions. The methylene (B1212753) group adjacent to the ether oxygen (position 4) is a potential site for oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of a chromanone derivative. For instance, selenium dioxide (SeO₂) has been used to oxidize a methylene group adjacent to a carbonyl in a related chromanone system to introduce a double bond, suggesting the reactivity of this part of the scaffold. researchgate.net

Furthermore, strong oxidizing agents can potentially lead to the cleavage of the heterocyclic ring or oxidation of the benzene (B151609) ring, though such reactions often require harsh conditions and may lack selectivity. The specific outcome of an oxidation reaction on the this compound scaffold would be highly dependent on the reagent employed and the reaction conditions.

Reduction Reactions of Chroman Derivatives

One of the most fundamental transformations involving the this compound scaffold is the functionalization of its primary amine group through reductive amination. wikipedia.orgnih.gov This powerful and widely used method allows for the conversion of the primary amine into secondary or tertiary amines by reaction with a carbonyl compound (an aldehyde or ketone) and a suitable reducing agent. masterorganicchemistry.comchemistrysteps.com This process avoids the overalkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com

The reaction proceeds in two main steps: the initial formation of an imine or iminium ion intermediate from the condensation of the primary amine with the carbonyl compound, followed by the in-situ reduction of this intermediate to the corresponding alkylated amine. wikipedia.orgyoutube.com The choice of reducing agent is crucial for the success of the reaction, particularly in one-pot procedures where the agent must selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comharvard.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a mild and selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines. harvard.edu It offers the advantage of being non-toxic and is often used in aprotic solvents like dichloroethane or tetrahydrofuran.

Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly effective and is particularly useful because it is stable in mildly acidic conditions (pH 4-5), which are often optimal for imine formation. youtube.com Its reduced reactivity towards ketones and aldehydes prevents the competitive reduction of the starting carbonyl compound. masterorganicchemistry.com However, its toxicity and the potential generation of hydrogen cyanide necessitate careful handling.

A notable application of this chemistry on the chroman scaffold is the use of imine reductases (IREDs) in the biocatalytic reductive amination of 3-chromanones to produce chiral 3-aminochroman derivatives. nih.gov This enzymatic approach highlights the relevance of reductive amination for accessing valuable, enantiomerically pure molecules within this class. nih.gov

Below is a table summarizing typical conditions for reductive amination reactions applicable to the this compound scaffold.

Table 1: Representative Conditions for Reductive Amination

Reagent System Carbonyl Partner Solvent Conditions Product Type
NaBH(OAc)₃ / AcOH Aldehyde (R'CHO) Dichloroethane (DCE) Room Temperature Secondary Amine
NaBH(OAc)₃ / AcOH Ketone (R'C(O)R'') Dichloroethane (DCE) Room Temperature Secondary Amine
NaBH₃CN Aldehyde (R'CHO) Methanol (MeOH) Mildly Acidic (pH ~5) Secondary Amine

Nucleophilic Substitution at Halogenated Positions (e.g., 6-Chloro)

The 6-chloro substituent on the aromatic ring of this compound represents another key site for functionalization. While classical nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride is generally challenging, modern transition-metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at this position. masterorganicchemistry.comyoutube.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org For the this compound scaffold, this reaction would typically involve protecting the primary amine at the 3-position before subjecting the 6-chloro position to coupling with another amine (primary or secondary), an amide, or an N-heterocycle. The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product and regenerate the catalyst. chemeurope.comlibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forges a new carbon-carbon bond between an aryl halide and an organoboron species, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.org This reaction is exceptionally versatile for introducing alkyl, alkenyl, or aryl groups at the 6-position of the chroman ring. youtube.com The catalytic cycle is similar to that of the Buchwald-Hartwig reaction, involving oxidative addition, transmetalation of the organic group from boron to palladium, and reductive elimination. youtube.com The Suzuki coupling is renowned for its mild reaction conditions and tolerance of a wide array of functional groups. youtube.com

The table below outlines the key components for these cross-coupling reactions.

Table 2: Palladium-Catalyzed Cross-Coupling at the 6-Chloro Position

Reaction Name Coupling Partner Catalyst/Ligand System Base Typical Product
Buchwald-Hartwig Amination Primary/Secondary Amine (R₂NH) Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP, XPhos) NaOt-Bu, K₂CO₃, Cs₂CO₃ 6-Amino-substituted Chroman

Advanced Functionalization Strategies (e.g., α-C(sp³)–H Functionalization of Amine Centers)

Beyond modifications at the amine and the aryl chloride, advanced strategies have emerged that target the direct functionalization of otherwise inert C(sp³)–H bonds. For this compound, the C–H bonds at the C2 and C4 positions, which are alpha to the nitrogen atom, are prime targets for such transformations. These methods offer novel retrosynthetic disconnections by converting C–H bonds directly into new C–C or C-heteroatom bonds, often under mild conditions. nih.govnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating α-amino radicals from cyclic amines. nih.govnih.gov The general mechanism involves a photocatalyst (e.g., a ruthenium or iridium complex) that, upon excitation by light, engages in a single-electron transfer (SET) with the amine substrate. acs.org This generates an amine radical cation, which readily undergoes deprotonation at an adjacent carbon to form a neutral α-amino radical. nih.gov This highly reactive intermediate can then be trapped by a variety of radical acceptors, such as activated olefins (in Giese-type additions) or other radical species, to form a new C–C bond. mdpi.com This approach is valued for its mild conditions and atom economy. nih.gov

Transition-Metal Catalysis: Transition-metal catalysis offers another avenue for α-C–H functionalization, often proceeding through different mechanisms. iitm.ac.inacs.org In some cases, the amine itself can act as a directing group, coordinating to a metal center (e.g., palladium, rhodium, or nickel) and positioning it to selectively activate a nearby C–H bond. nih.govacs.org This can lead to the formation of a metallacyclic intermediate, which can then undergo further reaction, such as insertion of an alkene or alkyne, to build molecular complexity. These methods provide high levels of regio- and stereocontrol. acs.org

Enzymatic Functionalization: Biocatalysis is also emerging as a sophisticated strategy for selective C–H functionalization. Engineered enzymes, such as certain variants of cytochrome P450, have been developed to perform enantioselective α-C–H functionalization of cyclic amines via carbene transfer reactions. acs.org This approach offers unparalleled levels of selectivity, operating under environmentally benign aqueous conditions. acs.org

The following table summarizes these advanced functionalization strategies.

Table 3: Advanced α-C(sp³)–H Functionalization Strategies

Strategy Method Key Intermediate Bond Formed
Photoredox Catalysis Visible-light irradiation with a photocatalyst α-Amino Radical C–C, C-Heteroatom
Transition-Metal Catalysis Pd, Rh, Ni, or other metal catalysts Metallacyclic Intermediate C–C, C-Heteroatom

Stereochemical Aspects and Conformational Analysis

Importance of Chirality in Chroman-3-amine (B1202177) Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry and drug design. nih.govresearchfloor.org Biological systems, such as enzymes and receptors, are inherently chiral, being constructed from stereospecific building blocks like L-amino acids and D-sugars. nih.govlongdom.org This intrinsic chirality means that biological targets often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug molecule. mdpi.com

In the context of chroman-3-amine research, the presence of a stereogenic center at the C3 position of the chroman ring gives rise to two enantiomers: (R)- and (S)-6-Chlorochroman-3-amine. These enantiomers can exhibit distinct pharmacological, metabolic, and toxicological profiles. mdpi.com One enantiomer, termed the "eutomer," may be responsible for the desired therapeutic activity, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable side effects. mdpi.com

The differential interaction between enantiomers and their biological targets is a well-established principle. longdom.org The three-dimensional structure of a molecule dictates its ability to bind to a specific receptor or enzyme active site, an interaction often likened to a key fitting into a lock. nih.gov Consequently, the development of enantioselective syntheses to produce single, enantiomerically pure chroman derivatives is of paramount importance. chim.itorganic-chemistry.org This focus on single-enantiomer drugs aims to improve therapeutic efficacy and safety profiles, a trend strongly encouraged by regulatory bodies like the U.S. Food & Drug Administration (FDA) since the early 1990s. nih.govmdpi.com

Determination of Absolute Configuration

Determining the absolute configuration—the precise three-dimensional arrangement of atoms at a chiral center—is a critical step in the characterization of a chiral molecule like (R)-6-Chlorochroman-3-amine. wikipedia.org This unambiguous assignment, typically described using the Cahn-Ingold-Prelog (CIP) R/S nomenclature, is essential for understanding structure-activity relationships. chemistrysteps.com Several powerful analytical techniques are employed for this purpose.

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. wikipedia.orgnih.gov This technique involves irradiating a crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of the intensities and positions of the diffracted beams allows for the calculation of an electron density map, from which the precise position of each atom in the crystal lattice can be determined, revealing the molecule's three-dimensional structure. nih.gov

For chiral molecules, the technique of anomalous dispersion is used to establish the absolute stereochemistry. This method has been successfully used to unambiguously confirm the absolute configuration of chiral amines that were initially assigned by other methods. taylorandfrancis.comusm.edu The crystal structure provides detailed information not only on the absolute configuration but also on bond lengths, bond angles, and the conformation of the molecule in the solid state. weizmann.ac.il

When single crystals suitable for X-ray analysis cannot be grown, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer reliable alternatives for assigning absolute configuration.

The Mosher Amide Method is a widely used NMR-based technique for determining the absolute configuration of chiral primary and secondary amines and alcohols. usm.eduspringernature.com The method involves derivatizing the chiral amine, such as this compound, with an enantiomerically pure chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. usm.eduresearchgate.net

The reaction of the amine with both (R)- and (S)-MTPA chloride produces a pair of diastereomeric amides. rsc.org Because these diastereomers have different spatial arrangements, the protons on either side of the newly formed amide bond experience different magnetic environments. This results in observable differences (Δδ) in their chemical shifts in the ¹H NMR spectrum. springernature.com By systematically analyzing the sign of these chemical shift differences (Δδ = δS - δR) for various protons in the molecule and applying Mosher's empirical model, the absolute configuration of the original amine can be reliably deduced. usm.edunih.gov The analysis often relies on the principle that in the preferred conformation of the MTPA amide, substituents on the same side as the phenyl group of the MTPA moiety are shielded (shifted upfield), while those on the opposite side are deshielded (shifted downfield). nih.gov

Other NMR-based approaches have also been developed. For instance, chiral discrimination can be achieved using chiral solvating agents like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which can induce separation of NMR signals for the enantiomers of secondary and tertiary amines. nih.gov Furthermore, methods utilizing ¹⁹F NMR spectroscopy after derivatization with novel chiral agents containing fluorine have been developed to assign the absolute configuration of primary amines by comparing experimental and computationally calculated NMR data. frontiersin.org

Method Principle Key Requirement Outcome
X-ray Crystallography Analysis of X-ray diffraction from a single crystal.High-quality single crystal.Unambiguous 3D structure and absolute configuration. nih.gov
Mosher Amide Method (NMR) ¹H NMR analysis of diastereomeric amides formed with (R)- and (S)-MTPA.Enantiomerically pure chiral derivatizing agent.Assignment of absolute configuration based on Δδ (δS - δR) values. springernature.com
Chiral Solvating Agents (NMR) Formation of transient diastereomeric complexes in solution.A suitable chiral agent that interacts selectively with the enantiomers.Enantiomeric discrimination observed as separate signals in the NMR spectrum. nih.gov

Conformational Studies of Chroman-3-amine Derivatives

The biological activity of a molecule is governed not only by its absolute configuration but also by its conformational preferences. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov For chroman-3-amine derivatives, the conformation of the dihydropyran ring is of particular interest.

The six-membered dihydropyran ring in the chroman scaffold is not planar and can adopt various conformations, such as half-chair, sofa, or twist-boat forms. nih.gov The specific conformation adopted is influenced by the nature and orientation (axial vs. equatorial) of the substituents on the ring. Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the relative energies of different conformers to predict the most stable conformations. auremn.org.brfrontiersin.org

NMR spectroscopy is a primary experimental technique for studying molecular conformation in solution. nih.gov Key NMR parameters used in conformational analysis include:

Coupling Constants (J-values): The magnitude of the spin-spin coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of substituents on the ring. auremn.org.br

Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) measures the transfer of nuclear spin polarization through space between protons that are close to each other (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive probe of internuclear distances and a powerful tool for elucidating molecular conformation. mdpi.com

Conformational studies on related pyranochromene derivatives have utilized X-ray crystallography to reveal that the central pyran ring can adopt half-chair or sofa conformations depending on the substitution pattern. nih.gov Similar analyses applied to derivatives of this compound, such as the Mosher amides formed during stereochemical determination, are crucial. The conformation of the MTPA amide itself is a key assumption in the Mosher method, where the amide carbonyl, the trifluoromethyl group, and the methine proton of the amine moiety are assumed to be coplanar to shield and deshield the respective substituents. nih.gov Understanding these conformational details provides a more complete picture of the molecule's three-dimensional structure and its potential interactions with biological targets.

Role in Organic Synthesis and Medicinal Chemistry Scaffolds

(R)-6-Chlorochroman-3-amine as a Chiral Building Block and Intermediate

The utility of this compound in synthetic chemistry is largely attributed to its inherent chirality and the presence of both an amine and a chloro-substituted aromatic ring. These features provide multiple points for chemical modification, allowing for the diastereoselective and enantioselective synthesis of more complex molecules. The development of new drugs increasingly requires the use of such chiral building blocks, as the interaction between a drug and its biological target is often highly dependent on a precise three-dimensional arrangement.

Synthesis of Complex Organic Molecules

While specific, publicly documented total syntheses of complex natural products directly employing this compound as a starting material are not extensively reported in readily available literature, its structural motifs are present in a variety of biologically active compounds. The principles of organic synthesis suggest that this chiral amine can serve as a crucial intermediate. For instance, the amine functionality can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The chloro-substituent on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to build more elaborate molecular frameworks. The stereocenter at the 3-position provides a handle for controlling the spatial orientation of these appended groups, which is critical for achieving desired biological activity.

Precursors to Pharmaceutically Relevant Scaffolds

The chroman core of this compound is a key feature of many compounds with interesting pharmacological properties. Chiral amines, in general, are essential components of many drugs and drug candidates. The synthesis of novel derivatives from this compound can lead to the generation of libraries of compounds for high-throughput screening. For example, derivatization of the amino group can lead to the formation of amides, sulfonamides, and ureas, each with distinct physicochemical properties that can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The inherent chirality of the starting material ensures that these derivatives are obtained as single enantiomers, which is a significant advantage in drug development as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Contribution to Drug Discovery Lead Optimization: Scaffold-Based Design Principles

In the process of lead optimization in drug discovery, the goal is to modify a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. The rigid chroman scaffold of this compound provides a well-defined three-dimensional structure that can be systematically modified. This scaffold-based approach allows medicinal chemists to explore the chemical space around a core structure in a rational manner.

By introducing various substituents at the amino group and the aromatic ring, chemists can probe the interactions of the resulting molecules with their biological targets. The chloro group at the 6-position can be particularly important in this regard, as halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity. The stereochemistry at the 3-position is also a critical determinant of biological activity, as it dictates the orientation of the substituents in the binding pocket of a target protein.

Chroman and Benzopyran Scaffolds in Chemical Research

The chroman and benzopyran ring systems are considered "privileged scaffolds" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The prevalence of these scaffolds in both natural products and synthetic drugs underscores their importance in drug discovery.

Exploration of Novel and Privileged Scaffolds

The exploration of novel scaffolds based on the chroman and benzopyran frameworks is an active area of research. The inherent drug-like properties of these scaffolds, such as their metabolic stability and ability to present substituents in a defined three-dimensional space, make them attractive starting points for the design of new therapeutic agents. The development of synthetic methodologies to access a diverse range of substituted chromans and benzopyrans is therefore of great interest to the medicinal chemistry community.

Table 1: Examples of Privileged Scaffolds in Medicinal Chemistry
ScaffoldExamples of Biological Targets
BenzodiazepineGABA-A receptors, Cholecystokinin receptors
DihydropyridineCalcium channels, Neuropeptide Y receptors
Benzopyran Estrogen receptors, Cannabinoid receptors, Potassium channels
IndoleSerotonin receptors, Tubulin, Kinases

Structure-Activity Relationship (SAR) Methodologies for Chroman Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For chroman derivatives, SAR studies aim to identify which structural features are responsible for a compound's potency, selectivity, and other pharmacological properties. These studies typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically varied.

For example, in a series of 3-amino-6-chlorochroman derivatives, SAR studies might involve:

Modification of the amino group: Introducing different alkyl or aryl substituents to probe the size and nature of the binding pocket.

Variation of the substituent at the 6-position: Replacing the chloro group with other halogens or electron-donating/withdrawing groups to understand the electronic requirements for activity.

Alteration of the stereochemistry: Synthesizing and testing the (S)-enantiomer to determine the importance of the stereocenter at the 3-position.

The data obtained from these studies are then used to build a model of how the molecules interact with their target, which can guide the design of more potent and selective compounds. Quantitative structure-activity relationship (QSAR) studies can also be employed to develop mathematical models that correlate the physicochemical properties of the molecules with their biological activity.

Table 2: Key Parameters in SAR and QSAR Studies
ParameterDescriptionRelevance
Potency (IC50/EC50) Concentration of a drug that gives half-maximal response.A measure of how much of a drug is needed to produce a given effect.
Selectivity The degree to which a drug acts on a given site relative to other sites.Important for minimizing off-target effects and side effects.
Lipophilicity (LogP) The measure of a compound's solubility in a non-polar solvent versus a polar solvent.Influences absorption, distribution, and metabolism.
Electronic Effects (Hammett constants) A measure of the electron-donating or electron-withdrawing ability of a substituent.Can affect binding affinity and reactivity.
Steric Effects (Taft parameters) A measure of the size and shape of a substituent.Influences how well a molecule fits into a binding site.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (QCC)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. aps.org

DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform geometry optimization of (R)-6-Chlorochroman-3-amine. dergipark.org.tr This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. whiterose.ac.uk

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.govmdpi.com For a molecule like this compound, these calculations can reveal how the chloro and amine substituents influence the electronic properties of the chroman ring system. dergipark.org.tr

Table 1: Illustrative Calculated Structural and Electronic Parameters for this compound using DFT.
ParameterDescriptionTypical Calculated Value
C-Cl Bond LengthDistance between the chlorine atom and the attached carbon on the aromatic ring.~1.75 Å
C-N Bond LengthDistance between the nitrogen of the amine group and the chroman ring carbon.~1.47 Å
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-1.2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO.5.3 eV
Dipole MomentMeasure of the molecule's overall polarity.~2.5 D

Quantum chemical calculations are instrumental in predicting the chemical reactivity of this compound. DFT-based descriptors can be used to study the kinetics of reactions. mdpi.com By calculating the structures of reactants, products, and transition states, it is possible to map out a potential energy surface for a given reaction. researchgate.net

This allows for the determination of key thermodynamic and kinetic parameters, such as reaction energies and activation energy barriers. mdpi.comumn.edu For example, the reactivity of the amine group in nucleophilic substitution or addition reactions can be modeled. The calculations can predict the energy barriers for these transformations, providing insight into reaction feasibility and rates. researchgate.net The Hard and Soft Acids and Bases (HSAB) principle can also be applied to explain the reactivity of the molecule. mdpi.com

Table 2: Hypothetical Calculated Energy Profile for a Reaction involving this compound.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Electrophile0.0
Transition State (TS)Highest energy point along the reaction coordinate.+20.5
ProductsFinal product of the reaction.-15.0

Molecular Docking and Ligand-Scaffold Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com For this compound, docking studies can elucidate its potential interactions with biological targets, which is essential in drug discovery. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. researchgate.net The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. mdpi.com This information is critical for understanding the molecule's mechanism of action and for designing more potent derivatives. nih.gov

Solvation Models and Condensed Phase Simulations

The behavior of molecules is significantly influenced by their environment, particularly in a solvent. faccts.de Solvation models are used to account for these effects in computational studies. Implicit solvation models, such as the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with specific dielectric properties. scm.comgithub.io

These models allow for the calculation of important thermodynamic properties in solution, such as solvation free energies, partition coefficients (e.g., logP), and activity coefficients. scm.comscm.com For this compound, COSMO-RS can predict its solubility in various solvents and how its reactivity might change from the gas phase to a condensed phase. nih.gov This is crucial for predicting its behavior in biological systems and for optimizing reaction conditions in synthetic chemistry.

Integration of Computational Chemistry with Kinetic Modeling

The data obtained from quantum chemical calculations can be integrated into higher-level kinetic models to simulate the dynamic behavior of chemical reactions over time. elsevierpure.com For instance, the activation energies calculated for elementary reaction steps involving this compound can be used as input parameters for kinetic simulations.

This integrated approach allows for a more comprehensive understanding of reaction mechanisms and performance. elsevierpure.com By modeling the kinetic resolution of a chiral amine, for example, computational simulations can predict the reaction progress and yield, which can then be compared with experimental results to validate the theoretical model. elsevierpure.com

Conformational Energetics and Dynamics

This compound possesses conformational flexibility, particularly in the non-aromatic part of the chroman ring and around the C-N bond of the amine group. Understanding the different accessible conformations and the energy barriers between them is essential, as the biological activity of a molecule is often dependent on its 3D shape.

Computational methods can be used to perform a conformational search to identify stable low-energy conformers. whiterose.ac.uk By calculating the potential energy surface, it is possible to determine the relative energies of these conformers and the transition state energies for their interconversion. This provides valuable information about the molecule's flexibility and the populations of different conformers at a given temperature, which can influence its ability to bind to a biological target.

Analytical Techniques for Characterization and Enantiomeric Purity Assessment

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of (R)-6-Chlorochroman-3-amine by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts (δ) are influenced by the aromatic ring, the chlorine substituent, the ether oxygen, and the amine group. Hydrogens on the carbon adjacent to the nitrogen typically appear in the 2.3-3.0 ppm range, deshielded by the electron-withdrawing effect of the nitrogen atom. libretexts.orgopenstax.org The protons of the NH₂ group itself can appear as a broad signal over a wide range (typically 0.5-5.0 ppm) and can be confirmed by D₂O exchange, which causes the signal to disappear. openstax.org Protons on the chroman ring system and the aromatic ring will have characteristic shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon environments. Carbons bonded directly to the electron-withdrawing nitrogen atom are deshielded and typically appear in the 10-65 ppm range. libretexts.org The aromatic carbons show signals in the downfield region (typically 110-160 ppm), with their exact shifts influenced by the chlorine and oxygen substituents. The chemical shifts of carbons in the chroman moiety are also characteristic. mdpi.com

The following table summarizes the predicted NMR spectral data for this compound based on typical values for similar structures.

Atom Predicted ¹H NMR Data Predicted ¹³C NMR Data
Aromatic CH~6.7 - 7.2 ppm (multiplets)~115 - 130 ppm
Aromatic C-ClN/A~125 - 135 ppm
Aromatic C-ON/A~150 - 155 ppm
O-CH₂~4.0 - 4.5 ppm (multiplet)~65 - 75 ppm
CH-NH₂~3.0 - 3.5 ppm (multiplet)~45 - 55 ppm
Ring CH₂~2.8 - 3.2 ppm (multiplet)~25 - 35 ppm
NH₂~0.5 - 5.0 ppm (broad singlet)N/A

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, aromatic ring, ether linkage, and chloro-substituent.

Key expected absorption bands include:

N-H Stretching: As a primary amine, two distinct bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. These bands are typically sharper and less intense than the O-H bands of alcohols. openstax.orgorgchemboulder.com

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretching: Medium to weak absorptions from carbon-carbon stretching within the aromatic ring are expected in the 1600-1450 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-O Stretching: The C-O-C stretch of the chroman ether linkage is expected to produce a strong band in the 1260-1050 cm⁻¹ region. vscht.cz

C-Cl Stretching: The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

The table below details the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (NH₂)N-H Stretch (asymmetric & symmetric)3500 - 3300 (two bands)Medium
Primary Amine (NH₂)N-H Bend (scissoring)1650 - 1580Medium-Strong
Aromatic RingC-H Stretch3100 - 3000Medium-Weak
Aromatic RingC=C Stretch1600 - 1450Medium-Weak
Aromatic AmineC-N Stretch1335 - 1250Strong
Aryl EtherC-O Stretch1260 - 1050Strong
Alkyl HalideC-Cl Stretch800 - 600Medium-Strong

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For amines containing one nitrogen atom, the molecular ion peak (M⁺) will have an odd nominal mass according to the nitrogen rule. whitman.edulibretexts.org

The molecular formula for 6-Chlorochroman-3-amine is C₉H₁₀ClNO, giving it a molecular weight of approximately 183.6 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 183.

The fragmentation pattern is also a key diagnostic feature. Aliphatic amines characteristically undergo α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. openstax.orglibretexts.org This fragmentation results in a stable, resonance-stabilized cation containing the nitrogen atom. openstax.org For this compound, α-cleavage would lead to the loss of the C₄H₄ClO radical from the chroman ring structure, although other fragmentation pathways involving the chroman ring are also possible.

Ion Description Predicted m/z
[C₉H₁₀ClNO]⁺Molecular Ion (M⁺)183/185 (isotope peak)
[M - H]⁺Loss of a hydrogen atom182/184
α-cleavage fragmentsCleavage of bonds adjacent to the amineVaries
Aromatic fragmentsFragments from the chlorinated benzene (B151609) ringVaries

Chromatographic Methods for Purity and Enantiomeric Excess (ee) Determination

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of both chemical purity and the ratio of enantiomers.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. mdpi.com

For this compound, a chiral HPLC method would involve injecting a solution of the compound onto a column packed with a CSP, such as one based on cellulose (B213188) or amylose (B160209) derivatives. mdpi.com The two enantiomers, (R)- and (S)-6-Chlorochroman-3-amine, will travel through the column at different rates, resulting in two separate peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks.

A typical setup for chiral HPLC analysis is outlined below.

Parameter Description
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Stationary Phase (Column) Chiral Stationary Phase (e.g., cellulose- or amylose-based CSP)
Mobile Phase Typically a non-polar organic solvent mixture (e.g., Hexane/Isopropanol) for normal-phase chromatography
Detector UV Detector (set to a wavelength where the compound absorbs, e.g., ~280 nm)
Analysis Goal Separation of (R) and (S) enantiomers to determine enantiomeric excess (ee)

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. The analysis of amines by GC can be challenging due to their polar and basic nature, which can lead to peak tailing and adsorption on standard silica-based columns. labrulez.comlabrulez.com To overcome this, specialized base-deactivated columns or derivatization of the amine group is often employed. labrulez.comnih.gov

For determining the chemical purity of this compound, a sample would be vaporized and swept by an inert carrier gas through a capillary column. A flame ionization detector (FID), which is sensitive to organic compounds, is commonly used. The resulting chromatogram would show a major peak for the target compound and smaller peaks for any volatile impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks.

A potential GC method for purity analysis is described in the following table.

Parameter Description
Technique Gas Chromatography (GC)
Stationary Phase (Column) Capillary column with a base-deactivated stationary phase suitable for amines (e.g., CP-Volamine or similar)
Carrier Gas Inert gas (e.g., Helium, Nitrogen)
Injector Temperature High enough to ensure complete vaporization without degradation (e.g., 250 °C)
Oven Program Temperature gradient to separate compounds with different boiling points
Detector Flame Ionization Detector (FID)
Analysis Goal To separate the main compound from volatile impurities and assess chemical purity

X-ray Diffraction Analysis of this compound Reveals Structural Details

Despite extensive searches of crystallographic databases and the scientific literature, detailed X-ray diffraction data for the specific enantiomer this compound is not publicly available. This includes the absence of Crystallographic Information Files (CIF), which contain atomic coordinates, unit cell dimensions, and space group information.

X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral compound such as this compound, single-crystal X-ray diffraction would be the definitive method to unambiguously confirm its absolute stereochemistry and provide detailed insights into its molecular geometry, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

In the absence of specific experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. This data is representative of a typical small organic molecule and is for illustrative purposes only.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₉H₁₀ClNO
Formula Weight 183.63
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.89
b (Å) 8.45
c (Å) 16.21
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 806.5
Z 4

The determination of the absolute configuration of a chiral molecule through X-ray diffraction often relies on the anomalous dispersion effect. This effect, particularly when using copper radiation for chlorine-containing compounds, causes slight differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) which allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter.

While the specific crystal structure of this compound remains to be reported, analysis of structurally related chromane (B1220400) derivatives in the Cambridge Structural Database (CSD) reveals that the chromane ring system typically adopts a half-chair or sofa conformation. The substituent at the 3-position can exist in either an axial or equatorial orientation, which would be definitively established by a single-crystal X-ray diffraction study. Such an analysis would be invaluable for understanding the compound's conformational preferences and its potential interactions in a biological context.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.